molecular formula C17H24BFO3 B1393152 1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentan-1-one CAS No. 1150271-37-6

1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentan-1-one

Cat. No.: B1393152
CAS No.: 1150271-37-6
M. Wt: 306.2 g/mol
InChI Key: WWSWIZAGPCBCIK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been solved using direct methods such as SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Conformational Studies : This compound and its derivatives have been synthesized and analyzed for their structural properties. For example, Huang et al. (2021) synthesized similar boric acid ester intermediates and analyzed their structures using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. They further used density functional theory (DFT) to study the molecular structures, revealing insights into their physicochemical properties (Huang et al., 2021).

  • Molecular Structure Optimization : The molecular structures of similar compounds have been optimized and validated using DFT, aligning with crystal structures determined by X-ray diffraction. This indicates the compound's potential for various scientific applications due to its stable structure (Huang et al., 2021).

Applications in Detection and Imaging

  • Fluorescence Probes for Hydrogen Peroxide Detection : Boronate ester derivatives, including structures similar to the compound , have been utilized in the synthesis of fluorescence probes. These probes are designed for the detection of hydrogen peroxide, showcasing their potential in analytical chemistry and biological studies (Lampard et al., 2018).

  • Heterodifunctional Polyfluorenes : Compounds with similar structures have been used in creating heterodifunctional polyfluorenes, leading to the development of nanoparticles that exhibit bright fluorescence. These are particularly useful in bio-imaging and other applications requiring fluorescence detection (Fischer et al., 2013).

Chemical Reactions and Synthesis

  • Borylation Reactions : The compound and related structures have been used in various borylation reactions. For instance, Takagi and Yamakawa (2013) investigated the synthesis of similar compounds through Pd-catalyzed borylation of arylbromides. These reactions are critical in the creation of complex organic molecules for pharmaceuticals and other chemical products (Takagi & Yamakawa, 2013).

  • Organic Thin-Film Fluorescence Probes : The compound has been incorporated into organic thin-film fluorescence probes for the detection of hydrogen peroxide vapor. This showcases its utility in the field of explosive detection and environmental monitoring (Fu et al., 2016).

Properties

IUPAC Name

1-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BFO3/c1-6-7-8-15(20)12-9-10-14(19)13(11-12)18-21-16(2,3)17(4,5)22-18/h9-11H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSWIZAGPCBCIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)CCCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675036
Record name 1-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-37-6
Record name 1-Pentanone, 1-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150271-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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